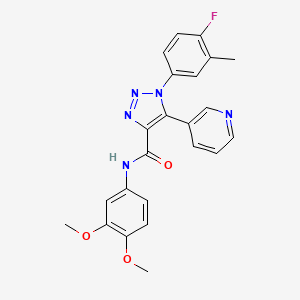

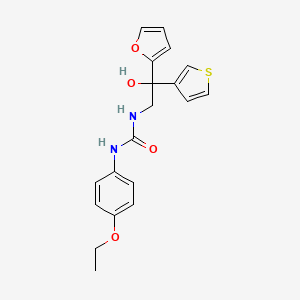

![molecular formula C19H17N5OS2 B2502059 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1171024-68-2](/img/structure/B2502059.png)

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide" is a novel molecule that incorporates several structural motifs known for their biological activities. The benzothiazole and thiadiazole moieties, in particular, are associated with anticancer properties and have been the focus of various synthetic efforts aimed at producing new therapeutic agents .

Synthesis Analysis

The synthesis of related compounds has been reported using microwave-assisted methods, which provide a rapid and efficient route to such molecules. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under solvent-free conditions using microwave irradiation . Similarly, cyclic systems in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives were synthesized through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation with copper(II) chloride . These methods highlight the potential synthetic routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically confirmed using spectroscopic techniques such as IR, NMR (both 1H and 13C), and mass spectrometry. X-ray single-crystal diffraction is also employed to determine the precise geometry of the molecules, including bond lengths, bond angles, and dihedral angles . These techniques would be essential in confirming the structure of "N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide".

Chemical Reactions Analysis

The chemical reactivity of thiadiazole and benzamide derivatives has been explored in the context of forming complexes with metals, as seen in the synthesis of copper(II) complexes with [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives . These reactions often involve the removal of hydrogen atoms and cyclization, leading to the formation of stable planar geometries around metal ions. Such reactivity could be relevant to the compound , particularly if metal coordination is of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through computational methods to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. These studies are crucial for assessing the drug-likeness of new compounds. For example, the synthesized benzamide derivatives with a thiadiazole scaffold were shown to exhibit good oral drug-like behavior . Additionally, the cytotoxicity of these compounds was evaluated in vitro against various human cancer cell lines, providing insights into their potential as anticancer agents .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The synthesis and biological evaluation of thiadiazole derivatives have shown considerable promise in anticancer activity. Notably, a study on 1,3,4-thiadiazole derivatives bearing a pyridine moiety exhibited remarkable anticancer activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines. These compounds, through molecular docking studies, demonstrated potential interaction with epidermal growth factor receptor tyrosine kinase (EGFR TK), suggesting a mechanistic pathway for their anticancer effects (Abouzied et al., 2022).

Antimicrobial and Herbicidal Activities

The compound and its derivatives have also been explored for their antimicrobial and herbicidal properties. A study on the synthesis and structure-activity relationships of novel ALS inhibitors highlighted the utility of thiadiazol-2-yl compounds in herbicidal activity, presenting a new avenue for agricultural applications (Ren et al., 2000). Additionally, derivatives substituted with oxadiazole and thiadiazole have been evaluated against Mycobacterium tuberculosis, revealing promising antimycobacterial activity, which could lead to new treatments for tuberculosis (Gezginci et al., 1998).

Antifungal and Antioxidant Activities

Research on bimetallic composite catalysts for the synthesis of arylated furans and thiophenes in aqueous media demonstrated the utility of related compounds in facilitating chemical reactions that produce biologically active molecules. This work underlines the compound's role in synthesizing new materials with potential antifungal and antioxidant applications (Bumagin et al., 2019).

Synthesis of Novel Heterocycles

The versatility of this compound extends to the synthesis of novel heterocycles, as demonstrated by studies on the preparation of new nitrogen-bridged heterocycles. These synthetic pathways offer innovative approaches to creating new molecules with potential pharmaceutical and material science applications (Kakehi et al., 1985).

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been found to exhibit potent activity againstM. tuberculosis

Mode of Action

The exact mode of action of this compound is currently unknown. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis , suggesting that this compound may interact with its targets to inhibit their function

Biochemical Pathways

Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may affect the biochemical pathways involved in the growth and survival of M tuberculosis

Pharmacokinetics

A study on similar compounds suggests that they have a favourable pharmacokinetic profile

Result of Action

tuberculosis , suggesting that this compound may have similar effects

Eigenschaften

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5OS2/c1-11-7-12(2)16-15(8-11)21-19(26-16)24(10-14-5-4-6-20-9-14)18(25)17-13(3)22-23-27-17/h4-9H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMNZMNSXQLHRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=C(N=NS4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

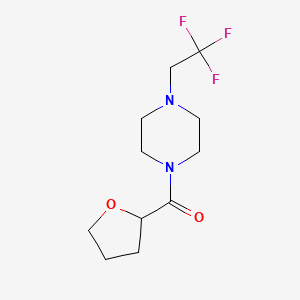

![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2501976.png)

![[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol](/img/structure/B2501981.png)

![Ethyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2501982.png)

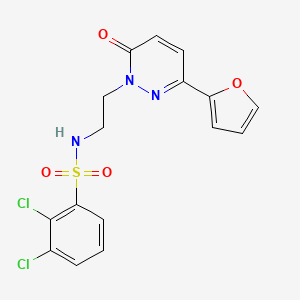

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2501984.png)

![Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501988.png)

![10-({2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}sulfanyl)-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2501995.png)

![2-[3-(1,3-Dimethylpyrazol-4-yl)pyrazolyl]acetic acid](/img/structure/B2501997.png)

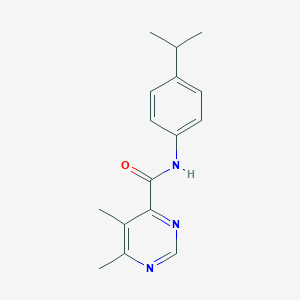

![N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2501999.png)